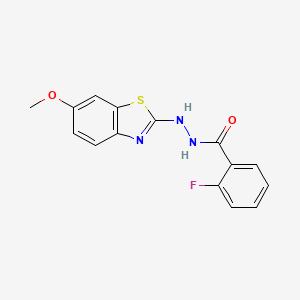

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Métodos De Preparación

The synthesis of 2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde in the presence of a suitable catalyst to form the benzothiazole ring. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product .

Análisis De Reacciones Químicas

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its diverse biological activities:

- Anticancer Activity: Research indicates that 2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exhibits cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The compound's mechanism involves the inhibition of key enzymes related to cancer cell proliferation, showing IC50 values comparable to established anticancer drugs like doxorubicin .

- Antimicrobial Properties: The compound has demonstrated significant antibacterial and antifungal activities. Studies show it can inhibit the growth of various bacterial strains and fungi, making it a candidate for new antibiotic development .

Biological Research

The biological implications of this compound extend beyond antimicrobial and anticancer activities:

- Enzyme Inhibition: The benzothiazole ring structure allows interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances binding affinity, potentially leading to increased potency against biological targets .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials:

- Dyes and Polymers: Due to its unique chemical properties, it serves as a building block for synthesizing dyes and polymers. Its chromophoric properties make it suitable for applications in colorants and coatings .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on HepG2 cell lines revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase. The percentage of cells in the G0-G1 phase increased from 52.39% in untreated controls to 72.13% post-treatment . This data underscores its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

A series of antimicrobial assays demonstrated that this compound effectively inhibited several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Mecanismo De Acción

The mechanism of action of 2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to increased potency .

Comparación Con Compuestos Similares

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives, such as:

2-aminobenzothiazole: Known for its antibacterial and antifungal properties.

6-methoxybenzothiazole: Studied for its potential anticancer activity.

2-fluorobenzothiazole: Investigated for its use in imaging and diagnostic applications.

The uniqueness of 2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its combination of the fluorine atom and the methoxy group, which can enhance its biological activity and chemical stability .

Actividad Biológica

2-Fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antitumor, and antioxidative properties. The following sections will explore the biological activity of this compound in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H12FN3O2S |

| IUPAC Name | This compound |

| Molecular Weight | 299.34 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of 6-methoxy-1,3-benzothiazole with appropriate hydrazine derivatives under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, often employing green chemistry principles to minimize environmental impact .

Antibacterial Activity

Research has indicated that benzothiazole derivatives exhibit varying degrees of antibacterial activity. In a study evaluating several derivatives, this compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antitumor Activity

The antiproliferative effects of this compound have been investigated against various cancer cell lines. The results suggest that it possesses significant cytotoxicity, particularly against HeLa cells, with an IC50 value in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| A549 | 8.5 |

The structure-activity relationship (SAR) studies revealed that the presence of the methoxy group at the C-6 position enhances the compound's selectivity towards tumor cells .

Antioxidative Activity

In vitro assays for antioxidative activity showed that this compound effectively scavenges free radicals. The compound exhibited strong activity in DPPH and ABTS assays, indicating its potential as an antioxidant agent.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.0 |

| ABTS | 12.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation and oxidative stress pathways. For instance, it may modulate levels of reactive oxygen species (ROS), thereby influencing cell survival and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Study on Antitumor Activity : A recent study focused on the antiproliferative effects of various benzothiazole derivatives, including our compound of interest. The findings indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity against a range of cancer cell lines .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of several benzothiazole derivatives against multidrug-resistant strains, demonstrating that modifications at specific positions significantly impacted their effectiveness .

Propiedades

IUPAC Name |

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-9-6-7-12-13(8-9)22-15(17-12)19-18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXJDZMMJMZIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.